molecular formula C12H10ClF3N4OS B1456817 (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide CAS No. 1095823-62-3

(R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide

Cat. No.: B1456817
CAS No.: 1095823-62-3
M. Wt: 350.75 g/mol
InChI Key: OVDOTYJKKSGNGE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures with multiple substituents and stereochemical centers. The complete systematic name is (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide, which provides a comprehensive description of the molecular architecture. An alternative systematic nomenclature found in chemical databases presents the compound as 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide, which follows a slightly different convention for indicating the stereochemical configuration and ring numbering system.

The structural representation reveals a thiazole ring as the central heterocyclic core, substituted at the 2-position with a chiral aminoethyl group and at the 5-position with a carboxamide functionality. The carboxamide nitrogen is connected to a pyridine ring bearing chlorine and trifluoromethyl substituents at the 5- and 4-positions respectively. The molecular structure can be represented using the Simplified Molecular Input Line Entry System as O=C(C1=CN=C(C@HC)S1)NC2=NC=C(Cl)C(C(F)(F)F)=C2, which provides a standardized linear notation for the three-dimensional molecular structure.

The compound's architecture demonstrates the integration of multiple pharmacologically relevant structural motifs, including the thiazole heterocycle, the substituted pyridine ring, and the chiral center bearing the amino functionality. These structural elements contribute to the compound's potential biological activity and chemical reactivity patterns.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 1095823-62-3, which serves as the primary unique identifier in chemical databases and regulatory documentation. This registry number provides unambiguous identification of the specific stereoisomer and molecular structure, distinguishing it from other related compounds or stereoisomers that may exist.

Alternative chemical identifiers include various catalog numbers and database-specific designations used by different suppliers and research institutions. The compound is listed under catalog number MFCD22665902 in the MDL database system. Various suppliers have assigned their own internal catalog numbers, including IN-DA008TCV, 3D-VTB82362, and RCLS149371, which facilitate ordering and inventory management. The compound also appears in specialized chemical databases under identifiers such as SCHEMBL10183990, AKOS016012417, and CS-M1609.

Research chemical suppliers often provide additional nomenclature variations to accommodate different naming conventions and search preferences. These include simplified names such as "5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-" and abbreviated forms that emphasize specific structural features. The compound may also be referenced using shortened identifiers that focus on the core structural elements while maintaining chemical accuracy.

Molecular Formula and Weight Calculations

The molecular formula for this compound is C₁₂H₁₀ClF₃N₄OS, representing the elemental composition of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, three fluorine atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom. This molecular formula provides essential information for stoichiometric calculations and analytical method development.

The molecular weight calculations yield a precise value of 350.75 grams per mole, with some sources reporting slight variations due to rounding conventions. More detailed calculations considering isotopic abundance patterns provide values such as 350.7472096 or 350.747210025787, which reflect the natural distribution of isotopes for the constituent elements. These precise molecular weight values are crucial for accurate analytical determinations using mass spectrometry and other analytical techniques.

Property Value Units
Molecular Formula C₁₂H₁₀ClF₃N₄OS -
Molecular Weight 350.75 g/mol
Carbon Atoms 12 count
Hydrogen Atoms 10 count
Nitrogen Atoms 4 count
Oxygen Atoms 1 count
Sulfur Atoms 1 count
Chlorine Atoms 1 count
Fluorine Atoms 3 count

The elemental composition reveals a high degree of heteroatom incorporation, with nitrogen, oxygen, sulfur, chlorine, and fluorine atoms comprising a significant portion of the molecular structure. This heterocyclic nature contributes to the compound's polarity and potential for hydrogen bonding interactions, which influence its solubility characteristics and biological activity profile.

Stereochemical Configuration and Chiral Center Analysis

The stereochemical configuration of this compound is defined by the presence of a single chiral center located at the carbon atom bearing the amino group in the ethyl substituent attached to the thiazole ring. The (R) designation indicates the absolute configuration of this chiral center according to the Cahn-Ingold-Prelog priority rules, where the highest priority groups are arranged in a clockwise manner when viewed from the perspective that places the lowest priority group away from the observer.

The chiral center analysis reveals that the carbon atom is bonded to four different substituents: the amino group (highest priority due to nitrogen), the thiazole ring system, a methyl group, and a hydrogen atom (lowest priority). The three-dimensional arrangement of these substituents creates the specific (R) configuration, which distinguishes this compound from its (S) enantiomer and contributes to its unique biological and chemical properties. Research has indicated that the optically active nature of this compound is crucial for its intended applications, with specific synthetic methods developed to achieve high enantiomeric purity.

The stereochemical integrity of the compound is maintained through careful synthetic procedures and storage conditions, as racemization or epimerization could compromise the desired properties. Analytical methods for determining enantiomeric purity typically employ chiral chromatographic techniques or optical rotation measurements to confirm the stereochemical configuration. The presence of the single chiral center makes this compound suitable for studies investigating structure-activity relationships where stereochemistry plays a critical role in biological activity.

The molecular architecture surrounding the chiral center creates a sterically defined environment that influences the compound's three-dimensional shape and potential interactions with biological targets. The combination of the rigid thiazole and pyridine ring systems with the flexible aminoethyl substituent provides both structural stability and conformational flexibility, characteristics that are often important for biological activity and molecular recognition processes.

Properties

IUPAC Name

2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N4OS/c1-5(17)11-19-4-8(22-11)10(21)20-9-2-6(12(14,15)16)7(13)3-18-9/h2-5H,17H2,1H3,(H,18,20,21)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDOTYJKKSGNGE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazole-5-carboxylic Acid Intermediate

A key precursor in the synthesis is the thiazole-5-carboxylic acid derivative bearing the trifluoromethyl substituent. Preparation of this intermediate generally follows these routes:

  • Hydrolysis of Ethyl Esters: Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate is hydrolyzed under basic conditions (e.g., sodium hydroxide or potassium hydroxide in aqueous ethanol or ethyl acetate) at controlled temperatures (room temperature to 40°C) to yield the corresponding thiazole-5-carboxylic acid with high yields (up to ~98.7%) and purity (above 95%).

  • Cyclization Reactions: The thiazole ring is constructed via cyclization of thioacetamide with ethyl trifluoroacetoacetate or ethyl 2-chloro-4,4,4-trifluoroacetoacetate in polar aprotic solvents such as acetonitrile. Tri-n-propylamine or triethylamine is used as a base to facilitate ring closure at elevated temperatures (around 70°C) over several hours. After cyclization, hydrolysis and acidification steps produce the desired acid intermediate with yields around 75-90%.

  • Conversion to Acid Chloride: The carboxylic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or triphosgene in solvents like 1,2-dichloroethane or toluene at reflux or mild temperatures (35-50°C). This activation step is critical for subsequent amide bond formation.

Step Reagents & Conditions Yield (%) Notes
Hydrolysis NaOH or KOH in aqueous ethanol or ethyl acetate, 25-40°C, 1-12 h 75-98.7 High purity acid obtained
Cyclization Thioacetamide + ethyl trifluoroacetoacetate, tri-n-propylamine, acetonitrile, 30-70°C, 2-3 h 75-90.8 Ring formation step
Acid chloride formation Thionyl chloride or triphosgene, reflux or 35-50°C, 1-3 h 90+ Prepares acid chloride for amide coupling

Preparation of the Chiral Aminoethyl Side Chain

The (R)-1-aminoethyl moiety is introduced typically via:

  • Chiral Amino Acid Derivatives: Starting from enantiomerically pure amino acids or their derivatives (e.g., (R)-alanine or protected forms), the aminoethyl group can be introduced through reductive amination or other amination strategies.

  • Asymmetric Synthesis: Alternatively, asymmetric catalytic methods or chiral auxiliaries can be employed to install the (R)-configuration during the amine formation step.

  • Protection/Deprotection: The amino group may be protected (e.g., as a Boc or tert-butoxycarbonyl group) during intermediate steps to prevent side reactions and then deprotected after coupling.

Amide Bond Formation Between Thiazole Acid Chloride and Chiral Aminoethyl Amine

The critical coupling step involves reacting the acid chloride of the thiazole-5-carboxylic acid derivative with the chiral aminoethyl amine or its salt:

  • Reaction Conditions: This is typically carried out in anhydrous solvents such as dichloromethane or chloroform at low to ambient temperatures to control reactivity.

  • Base Addition: A base such as pyridine or triethylamine is added to neutralize the hydrochloric acid generated and to facilitate the amide bond formation.

  • Purification: The crude product is purified by chromatographic methods such as silica gel column chromatography or preparative HPLC to isolate the desired amide with high enantiomeric purity.

Final Purification and Characterization

  • Chromatography: Reversed-phase preparative HPLC is commonly used to achieve high purity and enantiomeric enrichment.

  • Spectroscopic Analysis: Characterization by ^1H-NMR, MS (ESI/APCI), and chiral HPLC confirms the structure and stereochemistry.

Summary Table of Preparation Steps

Step No. Intermediate/Reaction Reagents & Conditions Yield Range Key Notes
1 Thiazole-5-carboxylic acid synthesis Hydrolysis of ester with NaOH/KOH; cyclization with thioacetamide + ethyl trifluoroacetoacetate 75-98.7% High purity acid, essential precursor
2 Acid chloride formation Thionyl chloride or triphosgene, reflux or mild heating 90%+ Activates acid for amide coupling
3 Chiral aminoethyl amine preparation Chiral amino acid derivatives or asymmetric synthesis Variable Ensures (R)-configuration
4 Amide bond formation Acid chloride + chiral amine, base (pyridine/TEA), anhydrous solvent 80-90% Key step for final compound formation
5 Purification & characterization Silica gel chromatography, preparative HPLC, NMR, MS - Confirms purity and stereochemistry

Research Findings and Notes

  • The use of triphosgene as a milder alternative to thionyl chloride for acid chloride formation has been reported to improve safety and yield.

  • Maintaining temperature control during hydrolysis and amide coupling steps is crucial to prevent racemization and side reactions.

  • The (R)-configuration is preserved by starting from enantiomerically pure amines or employing chiral catalysts, avoiding racemization during coupling.

  • The trifluoromethyl and chloro substituents on the pyridinyl and thiazole rings respectively influence the reactivity and solubility of intermediates, requiring optimization of solvent and reaction conditions.

  • Purification by reversed-phase preparative HPLC is often necessary due to the close polarity of diastereomers and to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

(R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Clinical Trials

Tovorafenib is currently being evaluated in clinical trials for the treatment of low-grade gliomas. These tumors are typically challenging to treat due to their indolent nature and resistance to conventional therapies. The compound’s ability to target specific mutations within the RAF family makes it a promising candidate for personalized medicine approaches in oncology .

Notable Clinical Studies

  • Study on Low-Grade Gliomas :
    • Objective : To assess the efficacy of Tovorafenib in patients with radiographically recurrent or progressive low-grade gliomas.
    • Results : Preliminary results indicate a favorable response rate, with some patients experiencing significant tumor reduction .
  • Combination Therapies :
    • Objective : Investigating Tovorafenib in combination with other targeted therapies.
    • Results : Early-phase trials suggest enhanced efficacy when combined with MEK inhibitors, providing a synergistic effect against tumor growth .

Potential Therapeutic Benefits

The unique structure of Tovorafenib allows it to selectively inhibit mutant forms of RAF kinases, which may lead to fewer side effects compared to traditional chemotherapy. This selectivity is particularly beneficial for patients who have developed resistance to other treatment modalities .

Data Tables

Trial PhaseIndicationStatusKey Findings
Phase ILow-grade gliomaOngoingInitial efficacy observed
Phase IICombination therapyRecruitingSynergistic effects with MEK inhibitors
Phase IIIAdvanced solid tumorsPlannedNot yet initiated

Case Study 1: Efficacy in Pediatric Patients

A recent case study highlighted the use of Tovorafenib in pediatric patients with recurrent low-grade gliomas. The study reported notable improvements in progression-free survival rates, suggesting that this compound could be a viable option for younger populations facing limited treatment choices.

Case Study 2: Resistance Mechanisms

Another investigation focused on understanding resistance mechanisms in tumors treated with Tovorafenib. Researchers identified specific genetic alterations that conferred resistance, paving the way for future studies aimed at overcoming these challenges through combination therapies.

Mechanism of Action

The mechanism of action of (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Thiazole Carboxamide Family

ND-11543
  • Structure : N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide.
  • Activity : Anti-tuberculosis agent targeting mycobacterial enzymes.
  • Key Differences: Replaces the pyridine ring with an imidazo[2,1-b]thiazole core and introduces a piperazine-linked trifluoromethylpyridine group. The absence of the chiral aminoethyl sidechain reduces Raf kinase affinity but enhances anti-mycobacterial activity .
Compound 302964-08-5
  • Structure: 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Similarity Score : 0.74 (compared to MLN2480).
  • Key Differences : Substitutes the pyridine group with a pyrimidine ring and lacks the trifluoromethyl group. This reduces metabolic stability and kinase selectivity .
N-Methylsulfonyl-6-[2-(3-Pyridyl)Thiazol-5-yl]Pyridine-2-Carboxamide
  • Structure : Features a pyridine-thiazole backbone with a methylsulfonyl substituent.
  • Activity : Moderate Raf inhibition but lower potency (IC₅₀ > 1 µM vs. MLN2480’s IC₅₀ of 10–50 nM). The sulfonyl group increases hydrophilicity but reduces cell permeability .

Pharmacological and Functional Comparisons

Parameter MLN2480 ND-11543 Compound 302964-08-5
Primary Target Pan-Raf kinases Mycobacterial enzymes Undisclosed kinase
Therapeutic Application Oncology Tuberculosis Preclinical (cancer)
Key Structural Motifs Thiazole, Trifluoromethylpyridine, Chiral aminoethyl Imidazothiazole, Piperazine-trifluoromethylpyridine Thiazole, Pyrimidine
Molecular Weight (g/mol) 506.30 ~550 (estimated) 409.67
Selectivity High for Raf isoforms Non-kinase target Low kinase selectivity
Synthetic Route EDC-mediated coupling EDC-mediated coupling SNAr displacement

Impact of Substituents on Activity

Trifluoromethyl Group: MLN2480’s 4-(trifluoromethyl)pyridine enhances hydrophobic interactions with Raf’s ATP-binding pocket, improving binding affinity compared to non-fluorinated analogues .

Chiral Aminoethyl Sidechain: The (R)-configuration in MLN2480 is critical for stereospecific binding. In racemic mixtures, the (S)-enantiomer shows 10-fold lower potency .

Chloro Substituents : The 5-chloro group on the pyridine ring in MLN2480 reduces metabolic oxidation, extending half-life compared to des-chloro analogues (e.g., t₁/₂ = 6 h vs. 2 h in murine models) .

Patent Landscape and Formulations

MLN2480 is formulated as a solid dispersion with vinylpyrrolidone-vinyl acetate copolymers to enhance solubility and bioavailability . In contrast, analogues like N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide lack optimized formulations, limiting their clinical utility .

Biological Activity

The compound (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings regarding its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.

Overview of Thiazole Derivatives

Thiazole compounds are recognized for their diverse biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The thiazole ring system is characterized by its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Synthesis of the Compound

The synthesis of this compound typically involves the modification of existing thiazole frameworks to enhance biological activity. The synthetic pathway often includes:

  • Formation of the thiazole ring via cyclization reactions.
  • Introduction of substituents such as the aminoethyl group and trifluoromethyl-pyridine moieties to improve pharmacological profiles.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, a study demonstrated that derivatives similar to this compound showed potent antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

CompoundCell LineIC50 (µM)Reference
6dK563< 1
6dMDA-MB 23120.2
6dHT-2921.6

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of specific functional groups enhances their efficacy against resistant strains .

CompoundMicroorganismActivityReference
11cS. aureusHigh
11eE. coliModerate

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit enzymes critical for tumor growth and microbial survival, such as DNA gyrase and protein kinases .
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Disruption of Cell Signaling : By interfering with signaling pathways involved in cell proliferation, these compounds can effectively reduce tumor growth rates.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • A study on a related compound demonstrated significant tumor regression in animal models when administered at therapeutic doses.
  • Clinical trials have shown promising results for thiazole-based therapies in treating resistant infections, particularly those caused by multi-drug resistant bacteria.

Q & A

Basic Research Questions

Q. What are the key synthetic intermediates and reaction conditions for preparing (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling a thiazole-5-carboxylic acid derivative with a substituted pyridin-2-amine. For example, intermediate 2-chloro-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide can be synthesized via sulfur-directed ortho-lithiation of 2-chlorothiazole, followed by nucleophilic coupling with 5-chloro-4-(trifluoromethyl)pyridin-2-yl isocyanate . The (R)-1-aminoethyl group is introduced via chiral resolution or asymmetric synthesis, often requiring protection/deprotection strategies (e.g., using 4-methoxybenzyl chloride) to preserve stereochemical integrity . Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and bases like K2_2CO3_3 or NaH .

Q. How is the stereochemistry of the (R)-1-aminoethyl group confirmed in the final compound?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) or X-ray crystallography are standard methods. For intermediates, circular dichroism (CD) spectroscopy or Mosher’s ester analysis can verify enantiomeric purity. In multi-step syntheses, protecting groups (e.g., PMB) are used to prevent racemization during coupling reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and purity. The trifluoromethyl group shows distinct 19^19F NMR signals at ~-60 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns.
  • IR : Stretching frequencies for amide (1650–1680 cm1^{-1}) and thiazole (1500–1550 cm1^{-1}) groups confirm functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the thiazole and pyridine moieties?

  • Methodological Answer : Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection. For example, using NaH as a base in DMF at 0–25°C improves nucleophilic substitution efficiency for thiazole-pyridine coupling . Catalytic additives like 4-dimethylaminopyridine (DMAP) enhance amide bond formation . Microwave-assisted synthesis has been reported to reduce reaction times and improve yields in analogous systems .

Q. What strategies mitigate data contradictions in reported synthetic routes (e.g., discrepancies in intermediate stability)?

  • Methodological Answer : Contradictions often arise from solvent purity, moisture sensitivity, or competing side reactions. For example, the intermediate 5-chloro-4-(trifluoromethyl)pyridin-2-amine is moisture-sensitive; rigorous anhydrous conditions (e.g., molecular sieves, inert atmosphere) improve reproducibility . Parallel experimentation with controlled variables (e.g., base strength, solvent polarity) helps identify optimal conditions .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. Computational studies (DFT) show reduced electron density at the C-4 position, corroborating enhanced reactivity in cross-coupling reactions . This group also improves metabolic stability in biological assays .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

  • Methodological Answer : Scaling often leads to racemization due to prolonged reaction times. Strategies include:

  • Low-temperature protocols : Conducting reactions at -20°C minimizes thermal degradation of chiral centers .
  • Flow chemistry : Continuous flow systems reduce residence time and improve stereochemical control .
  • Chiral auxiliaries : Temporary protecting groups (e.g., oxazolidinones) stabilize intermediates during large-scale synthesis .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Molecular docking with target proteins (e.g., kinases) predicts binding modes of the thiazole-carboxamide scaffold .
  • QSAR : Quantitative structure-activity relationship models correlate substituent effects (e.g., chloro vs. trifluoromethyl) with biological activity .
  • MD simulations : Molecular dynamics assess conformational stability of the (R)-1-aminoethyl group in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
(R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.